3-Acetyl-5-chlorothiophene-2-boronic acid

Overview

Description

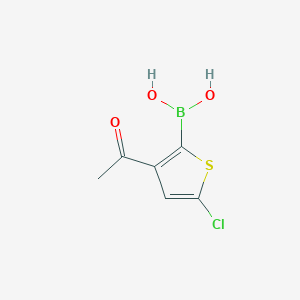

3-Acetyl-5-chlorothiophene-2-boronic acid, also known as (3-Acetyl-5-chloro-2-thienyl)boronic acid or (3-acetyl-5-chlorothiophen-2-yl)boronic acid, is an organic compound .

Synthesis Analysis

The synthesis of 3-Acetyl-5-chlorothiophene-2-boronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

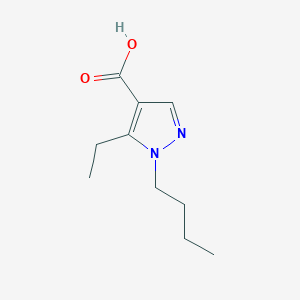

The molecular formula of 3-Acetyl-5-chlorothiophene-2-boronic acid is C6H6BClO3S. It has a molecular weight of 204.44 g/mol.Chemical Reactions Analysis

3-Acetyl-5-chlorothiophene-2-boronic acid is a useful reagent for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with bromoquinoline .Scientific Research Applications

Sensing Applications

3-Acetyl-5-chlorothiophene-2-boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s ability to form stable complexes with cis-diols makes it valuable for biological labelling. It can be used to label carbohydrates or glycoproteins, which is essential for studying biological processes and disease states .

Protein Manipulation and Modification

Researchers use boronic acids to manipulate and modify proteins. This includes the selective binding to glycosylated proteins, which is significant for understanding protein function and for the development of therapeutic agents .

Separation Technologies

In separation technologies, 3-Acetyl-5-chlorothiophene-2-boronic acid can be employed for the selective binding and separation of glycosylated molecules, which is beneficial in both analytical chemistry and preparative biochemistry .

Therapeutic Development

Boronic acids are explored for their potential in therapeutic development. They can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems, which opens up possibilities for new drug development .

Electrophoresis of Glycated Molecules

This compound is also used in the electrophoresis of glycated molecules. By interacting with the sugar moieties, it can help in the separation and analysis of these modified proteins, which is important for diabetes research .

properties

IUPAC Name |

(3-acetyl-5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJXOKRAHLVSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)Cl)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-5-chlorothiophene-2-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)